Cas no 1260939-80-7 (2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide)

2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide structure
1260939-80-7 structure
Product name:2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide
CAS No:1260939-80-7
MF:C19H20N2O2
Molecular Weight:308.374304771423
CID:5707593
PubChem ID:49816302

2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide 化学的及び物理的性質

名前と識別子

    • BS-5570
    • CS-0334659
    • 1260939-80-7
    • AKOS005640157
    • 2-cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide
    • STL086260
    • Benzenepropanamide, α-cyano-N-(2-ethylphenyl)-4-methoxy-
    • 2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide
    • インチ: 1S/C19H20N2O2/c1-3-15-6-4-5-7-18(15)21-19(22)16(13-20)12-14-8-10-17(23-2)11-9-14/h4-11,16H,3,12H2,1-2H3,(H,21,22)
    • InChIKey: JXSAVLIDJUVJLJ-UHFFFAOYSA-N
    • SMILES: O=C(C(C#N)CC1C=CC(=CC=1)OC)NC1C=CC=CC=1CC

計算された属性

  • 精确分子量: 308.152477885g/mol
  • 同位素质量: 308.152477885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 420
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.3
  • トポロジー分子極性表面積: 62.1Ų

2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1405329-1g
2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide
1260939-80-7 95%
1g
¥3112.00 2024-08-09

2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide 関連文献

2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamideに関する追加情報

2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide: A Comprehensive Overview

The compound 2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide, with the CAS number 1260939-80-7, is a complex organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound belongs to the class of propanamides, which are derivatives of propanoic acid, and it incorporates functional groups such as a cyano group, an ethylphenyl group, and a methoxyphenyl group. These features make it a versatile molecule with promising applications in drug discovery, materials science, and organic synthesis.

Recent studies have highlighted the importance of understanding the synthesis and characterization of such compounds. For instance, researchers have developed novel synthetic routes to prepare 2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide, leveraging advanced techniques such as Suzuki coupling and nucleophilic substitution reactions. These methods not only enhance the efficiency of synthesis but also provide insights into the optimization of reaction conditions for large-scale production.

The structural complexity of this compound is further underscored by its ability to form hydrogen bonds and exhibit π-π interactions due to the presence of aromatic rings. These properties are critical in determining its solubility, stability, and reactivity under different conditions. Recent computational studies have employed molecular docking and quantum mechanics to predict the binding affinities of this compound with various biological targets, revealing potential applications in medicinal chemistry.

In terms of applications, 2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide has shown promise in the development of new pharmaceutical agents. Its ability to modulate enzyme activity and interact with cellular receptors makes it a valuable candidate for drug design. For example, researchers have explored its potential as an inhibitor of kinases involved in cancer progression, demonstrating its role in anticancer therapy.

Beyond medicinal chemistry, this compound has also been investigated for its role in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent experiments have focused on incorporating this compound into polymer blends to enhance their electrical conductivity and mechanical stability.

The synthesis of 1260939-80-7 involves multiple steps that require precise control over reaction conditions. Key intermediates include aryl halides and aldehydes, which are subjected to coupling reactions under catalytic conditions. The use of transition metal catalysts, such as palladium complexes, has significantly improved the yield and purity of the final product.

In conclusion, 2-Cyano-N-(2-ethylphenyl)-3-(4-methoxyphenyl)propanamide represents a fascinating example of how modern organic chemistry can lead to innovative materials with diverse applications. With ongoing research into its properties and potential uses, this compound continues to be a subject of interest for scientists across various disciplines.

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